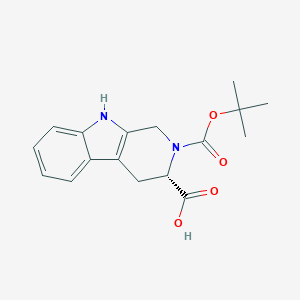
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylic acid, is a chemical compound with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol . This compound is a derivative of tetrahydronorharman, a structure related to the β-carboline family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid typically involves the protection of the amino group of tetrahydronorharman with a tert-butyloxycarbonyl (Boc) group. The synthetic route generally includes the following steps:
Protection of the amino group: The amino group of tetrahydronorharman is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Chemical Reactions Analysis
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), along with catalysts and bases like TEA . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is primarily used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics due to its protected amino group.
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, especially those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the biological activities of β-carboline derivatives, including their effects on neurotransmitter systems and potential anticancer properties.
Mechanism of Action
The mechanism of action of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is not well-documented, as it is primarily used as an intermediate in chemical synthesis rather than as an active pharmaceutical ingredient. its parent structure, tetrahydronorharman, is known to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. These interactions can modulate neurotransmitter levels and signaling pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can be compared with other similar compounds, such as:
N-alpha-tert-Butyloxycarbonyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid: This compound shares a similar structure but may differ in the stereochemistry or specific functional groups attached.
N-alpha-Boc-L-tryptophanol: Another Boc-protected amino acid derivative, used in peptide synthesis.
N-TERT-BUTOXYCARBONYL-DL-TRYPTOPHAN: A related compound used in similar synthetic applications
The uniqueness of this compound lies in its specific structure and the presence of the Boc-protected amino group, which makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEPEWKHTOVVAT-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














